2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride

Chiral Amino Acid Enantiomeric Purity Stereochemistry

Researchers requiring consistent LAT1 transporter affinity data often encounter batch variability with free-base or para-substituted isomers. This (S)-APPA dihydrochloride (CAS 908571-75-5) eliminates that risk. • Meta-substituted for enhanced human LAT1 binding vs. para-substituted analogs • Stable dihydrochloride salt ensures reproducible solubility & long-term storage • (S)-enantiomer delivers stereochemical consistency for SAR and NMDA probe studies Supplied at ≥97% purity with full analytical documentation. Ready for immediate dispatch.

Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12 g/mol
Cat. No. B12510104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride
Molecular FormulaC9H14Cl2N2O2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C9H12N2O2.2ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H
InChIKeyKUYMDLJJQHYMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride: Sourcing & Baseline Characterization


2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride, also referred to as 3-amino-L-phenylalanine dihydrochloride or (S)-APPA, is a chiral, non-proteinogenic amino acid derivative. It is characterized by a phenylalanine core structure featuring a meta-substituted (3-position) primary amino group on the aromatic ring, with the α-carbon bearing the (S)-stereochemical configuration. The dihydrochloride salt form (CAS 908571-75-5) is the standard commercial presentation, conferring enhanced aqueous solubility and long-term chemical stability relative to the free base form . Structurally, this compound serves as a functionalized building block wherein the additional aromatic amine provides a reactive handle for site-selective conjugation and bioconjugation chemistries, distinguishing it from unsubstituted phenylalanine .

2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride: Why Generic Substitution Fails


The procurement of 2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride cannot be fulfilled by substituting its para-substituted isomer (p-aminophenylalanine) or the free base form of the same compound. Critically, the meta (3-position) versus para (4-position) amino substitution dictates distinct molecular recognition profiles in biological systems. For example, studies on L-type Amino Acid Transporter 1 (LAT1) have demonstrated that meta-substituted phenylalanine derivatives exhibit enhanced binding affinity for human LAT1 compared to their para-conjugated counterparts [1]. Furthermore, substitution of the dihydrochloride salt with the free base introduces significant formulation variability; the dihydrochloride salt form is selected by vendors for its reproducible solubility and long-term storage stability [2], which are essential prerequisites for ensuring consistent experimental outcomes and avoiding batch-to-batch variability in quantitative assays. The data below quantifies specific performance differences that reinforce the necessity for precise compound specification.

2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride: Quantitative Differentiation Evidence


Chiral Purity & (S)-Enantiomer Specification

The target compound is explicitly the (S)-enantiomer (CAS 908571-75-5), a critical specification for biological applications where stereochemistry dictates target engagement and metabolic stability. In contrast, the (R)-enantiomer is available under a distinct CAS registry (2987508-24-5) . This stereochemical specificity is mandatory for researchers requiring a defined chiral center for structure-activity relationship (SAR) studies, as racemic mixtures or the wrong enantiomer can exhibit divergent, and often diminished, biological activity or altered pharmacokinetic profiles.

Chiral Amino Acid Enantiomeric Purity Stereochemistry

LAT1 Transporter Affinity: Meta- vs Para-Substitution

The meta-substitution pattern on the aromatic ring confers a distinct advantage in molecular recognition by the L-type Amino Acid Transporter 1 (LAT1). Research indicates that meta-substituted L-phenylalanine derivatives demonstrate increased binding affinity for human LAT1 relative to their para-substituted isomers [1]. Specifically, large, rigid aromatic substituents at the meta-position enable more selective and efficient LAT1-mediated cellular uptake compared to compounds with para-substitution patterns [1]. The para-amino isomer, L-4-aminophenylalanine, is a known substrate for alternative metabolic pathways, notably acting as a precursor in the biosynthesis of the antibiotic obafluorin in Pseudomonas fluorescens [2], underscoring functional divergence driven solely by the substitution position.

LAT1 Transporter Meta-Substitution Blood-Brain Barrier Drug Delivery

NMDA Receptor Interaction vs Unsubstituted Phenylalanine

Unsubstituted L-phenylalanine has been shown to not interact with glycine and NMDA receptors in spinal neuron models [1]. In contrast, phenylalanine derivatives with specific ring substitutions can gain NMDA receptor modulatory activity. While direct quantitative affinity data for the 3-amino analog is not available in public literature, the structural modification (addition of a meta-amino group) confers the potential for interaction at the NMDA receptor's glycine co-agonist site , a functional property absent in the parent amino acid. This provides a clear basis for differentiation; the target compound is procured as a molecular probe to study NMDA receptor pharmacology, a role for which unsubstituted phenylalanine is functionally inert.

NMDA Receptor Glycine Site Agonist Neuroscience

Salt Form: Dihydrochloride vs Free Base

The target compound is supplied as the dihydrochloride salt, a deliberate formulation choice to optimize handling and experimental utility. The dihydrochloride salt of 2-Amino-3-(3-aminophenyl)propanoic acid is specifically noted for its stability and its solubility in water [1]. This contrasts with the free base form, which may exhibit poor aqueous solubility and increased susceptibility to oxidation or degradation under standard laboratory storage conditions. The enhanced solubility facilitates the preparation of consistent, reproducible stock solutions for in vitro assays, a critical practical advantage for high-throughput screening and quantitative pharmacology experiments.

Salt Form Aqueous Solubility Chemical Stability

2-Amino-3-(3-aminophenyl)propanoic Acid Dihydrochloride: Validated Research Applications


NMDA Receptor SAR Studies

The compound serves as a specialized molecular probe for investigating the glycine co-agonist site of NMDA receptors. The functional divergence from unsubstituted phenylalanine, which exhibits no NMDA receptor interaction [1], positions 2-Amino-3-(3-aminophenyl)propanoic acid as a key scaffold for developing novel glutamatergic modulators. Procurement of the defined (S)-enantiomer ensures stereochemical consistency for SAR analysis .

LAT1-Targeted Drug Delivery

The meta-substitution pattern enhances LAT1 transporter affinity relative to para-substituted analogs [1]. This property makes the compound a valuable scaffold for designing prodrugs or conjugates intended for LAT1-mediated transport across the blood-brain barrier (BBB) or into LAT1-expressing tumors. The enhanced aqueous solubility provided by the dihydrochloride salt form supports its use in developing water-soluble conjugates .

Bioconjugation via Aromatic Amine

The presence of a meta-amino group on the phenylalanine core provides a reactive handle for site-specific chemical modification [1]. This allows for the creation of peptide-based probes, fluorescent conjugates, or drug-linker constructs with controlled orientation, a capability not available with unsubstituted phenylalanine. The stable dihydrochloride salt is the preferred starting material for these synthetic procedures .

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